molecular formula C18H22O2 B1583173 3-(4-Methylphenyl)adamantane-1-carboxylic acid CAS No. 56531-69-2

3-(4-Methylphenyl)adamantane-1-carboxylic acid

Cat. No. B1583173
CAS RN: 56531-69-2
M. Wt: 270.4 g/mol
InChI Key: UWPMIBVQZDSYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methylphenyl)adamantane-1-carboxylic acid” is a chemical compound with the CAS Number: 56531-69-2 . It has a molecular weight of 270.37 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-methylphenyl)-1-adamantanecarboxylic acid . The InChI code is 1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20) .


Physical And Chemical Properties Analysis

The compound has a melting point of 175-177°C . It is a powder at room temperature .

Scientific Research Applications

Polymer Synthesis and Characterization

Adamantane-containing polyamide-imides (PAIs) were synthesized from a new diimide-dicarboxylic acid containing adamantyl groups. These PAIs exhibited high thermal stability, amorphous nature, and formed transparent, flexible films with notable tensile strength and modulus, showcasing their potential in high-performance material applications (Liaw & Liaw, 2001).

Metal-Organic Frameworks (MOFs)

Adamantane derivatives have been used in the design of mixed-ligand copper(II) metal-organic frameworks (MOFs), demonstrating unique configurations and strong antiferromagnetic interactions. These findings suggest adamantane-based MOFs as potential materials for magnetic and catalytic applications (Senchyk et al., 2013).

Antimicrobial Activity

N′-Heteroarylidene-1-adamantylcarbohydrazides and adamantane-derived oxadiazolines showed potent antimicrobial activity against a range of bacteria and yeast-like fungi, indicating their potential as novel antimicrobial agents (El-Emam et al., 2012).

Atomic Force Microscopy (AFM)

Nanoscale adamantane derivatives designed for AFM applications were synthesized, demonstrating their utility as chemically well-defined objects for calibrating AFM tips, thus advancing nanoscale imaging and measurement techniques (Li et al., 2003).

Catalysis

A MoVI oxide organic hybrid decorated by adamantane-1-carboxylic acid demonstrated reversible catalytic behavior in various oxidation reactions, showcasing the potential of adamantane derivatives in catalysis by combining the advantages of both homogeneous and heterogeneous catalysts (Lysenko et al., 2019).

Fluorinated Adamantanes

The synthesis and study of fluoroadamantane derivatives revealed their impact on structural and physicochemical properties, hinting at their utility in the design of medicinal therapeutics due to altered acidity, lipophilicity, and electronic effects (Jasys et al., 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-(4-Methylphenyl)adamantane-1-carboxylic acid” are not available, it’s worth noting that adamantane-based compounds are being explored for various applications. For instance, 1-Adamantanecarboxylic acid has been used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles . It has also been used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .

properties

IUPAC Name

3-(4-methylphenyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPMIBVQZDSYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971979
Record name 3-(4-Methylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)adamantane-1-carboxylic acid

CAS RN

56531-69-2
Record name 3-Adamantanecarboxylic acid, 1-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 4
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 5
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Methylphenyl)adamantane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.